molecular formula C24H20N4O7 B140285 10'-Desmethoxystreptonigrin CAS No. 136803-89-9

10'-Desmethoxystreptonigrin

Cat. No.: B140285
CAS No.: 136803-89-9
M. Wt: 476.4 g/mol
InChI Key: ULSNCNUVHUNMCF-UHFFFAOYSA-N
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Scientific Research Applications

10’-Desmethoxystreptonigrin has a wide range of scientific research applications, including:

Safety and Hazards

When handling 10’-Desmethoxystreptonigrin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

10’-Desmethoxystreptonigrin plays a crucial role in biochemical reactions as an inhibitor of Ras Farnesyltransferase, with an IC50 value of 21 μM . This enzyme is pivotal in the post-translational modification of proteins involved in cell signaling pathways. By inhibiting Ras Farnesyltransferase, 10’-Desmethoxystreptonigrin disrupts the farnesylation process, which is essential for the proper functioning of Ras proteins . Additionally, 10’-Desmethoxystreptonigrin exhibits antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cellular Effects

10’-Desmethoxystreptonigrin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of P388 leukemia cells without significant cytotoxicity, with an LD50 of 8.8 mg/kg . This compound also influences cell signaling pathways by inhibiting the farnesylation of Ras proteins, which are critical for cell proliferation and survival . Furthermore, 10’-Desmethoxystreptonigrin affects gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of 10’-Desmethoxystreptonigrin involves its binding interactions with Ras Farnesyltransferase, leading to the inhibition of the enzyme’s activity . This inhibition prevents the farnesylation of Ras proteins, which is necessary for their proper localization and function within the cell . Additionally, 10’-Desmethoxystreptonigrin may induce changes in gene expression, further contributing to its antitumor and antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10’-Desmethoxystreptonigrin have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 10’-Desmethoxystreptonigrin maintains its antibacterial and antitumor activities, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 10’-Desmethoxystreptonigrin vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity against P388 leukemia cells without notable cytotoxicity . At higher doses, 10’-Desmethoxystreptonigrin may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

10’-Desmethoxystreptonigrin is involved in metabolic pathways related to its antibacterial and antitumor activities. The compound interacts with enzymes such as Ras Farnesyltransferase, affecting metabolic flux and metabolite levels within the cell . These interactions contribute to the overall biochemical effects of 10’-Desmethoxystreptonigrin on cellular function .

Transport and Distribution

Within cells and tissues, 10’-Desmethoxystreptonigrin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

10’-Desmethoxystreptonigrin is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound may undergo post-translational modifications that direct it to particular organelles, influencing its activity and function within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 10’-Desmethoxystreptonigrin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .

Properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSNCNUVHUNMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136803-89-9
Record name 10'-Desmethoxystreptonigrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 10'-Desmethoxystreptonigrin's discovery?

A1: This novel analog of streptonigrin was discovered during a screening for inhibitors of farnesylation of the RAS p21 protein. [] This is significant because inhibiting farnesylation of RAS p21 is a potential strategy for anticancer therapies. Additionally, this compound exhibits potent broad-spectrum antibacterial activity. [] This dual activity makes it a promising compound for further research in both cancer and infectious disease.

Q2: What are the known biological activities of this compound?

A2: The abstract highlights two key activities of this compound:

  • Inhibition of RAS p21 farnesylation: This suggests potential anticancer activity. []
  • Cytotoxicity to human tumor cell lines: This finding supports the potential anticancer application of the compound. []
  • Broad-spectrum antibacterial activity: This points to potential applications in treating bacterial infections. []

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